molecular formula C26H20N2O2S B11515293 [4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl](4-phenylcyclohexylidene)acetonitrile

[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl](4-phenylcyclohexylidene)acetonitrile

Cat. No.: B11515293
M. Wt: 424.5 g/mol
InChI Key: UAVAEQVKGGLESU-UHFFFAOYSA-N
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Description

4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-ylacetonitrile is a complex organic compound that features a unique structure combining chromenyl, thiazolyl, and phenylcyclohexylidene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-ylacetonitrile typically involves multi-step organic reactions. The initial step often includes the formation of the chromenyl and thiazolyl intermediates, which are then coupled with the phenylcyclohexylidene acetonitrile moiety under specific conditions. Common reagents used in these reactions include strong bases, acids, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-ylacetonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: It can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, 4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-ylacetonitrile is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its unique structure may interact with specific biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-ylacetonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes. The specific pathways involved depend on the context of its application, such as inhibiting microbial growth or inducing cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A widely used chemical intermediate with a simpler structure.

    Disilane-bridged compounds: Featuring unique electronic properties due to Si-Si bonds.

Properties

Molecular Formula

C26H20N2O2S

Molecular Weight

424.5 g/mol

IUPAC Name

2-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]-2-(4-phenylcyclohexylidene)acetonitrile

InChI

InChI=1S/C26H20N2O2S/c27-15-22(19-12-10-18(11-13-19)17-6-2-1-3-7-17)25-28-23(16-31-25)21-14-20-8-4-5-9-24(20)30-26(21)29/h1-9,14,16,18H,10-13H2

InChI Key

UAVAEQVKGGLESU-UHFFFAOYSA-N

Canonical SMILES

C1CC(=C(C#N)C2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O)CCC1C5=CC=CC=C5

Origin of Product

United States

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